15(S)-Hydroxy-eicosatetraenoic acid ethanolamide is primarily synthesized in the body from arachidonic acid through the action of lipoxygenases, specifically 15-lipoxygenase. This enzyme catalyzes the conversion of arachidonic acid into 15(S)-hydroperoxy-eicosatetraenoic acid, which is subsequently reduced to form 15(S)-hydroxy-eicosatetraenoic acid ethanolamide. The compound has been classified under eicosanoids, which are signaling molecules that exert complex biological effects.
The synthesis of 15(S)-hydroxy-eicosatetraenoic acid ethanolamide can be achieved through several methodologies:
The detailed synthesis protocol includes:
The molecular formula for 15(S)-hydroxy-eicosatetraenoic acid ethanolamide is . The structure features a long hydrocarbon chain typical of fatty acids, with a hydroxyl group at the 15th carbon position. The stereochemistry is crucial as it determines the biological activity of the compound.
where n and m represent the number of carbon atoms in the respective chains.
15(S)-hydroxy-eicosatetraenoic acid ethanolamide participates in various biochemical reactions:
The reaction pathway can be summarized as follows:
The mechanism of action for 15(S)-hydroxy-eicosatetraenoic acid ethanolamide involves its interaction with specific receptors in cells, particularly cannabinoid receptors (CB1 and CB2). This interaction leads to various downstream signaling cascades that modulate inflammatory responses and pain perception.
The physical properties of 15(S)-hydroxy-eicosatetraenoic acid ethanolamide include:
Chemical properties include:
15(S)-hydroxy-eicosatetraenoic acid ethanolamide has several important applications in scientific research:
15(S)-HETE ethanolamide (chemical formula: C₂₂H₃₇NO₃; CAS: 91886095) is a hybrid lipid mediator formed by the conjugation of 15(S)-hydroxyeicosatetraenoic acid [15(S)-HETE] with ethanolamine via an amide bond [1] [4]. Structurally, it retains the core features of its eicosanoid precursor: a 20-carbon chain with four cis/trans double bonds at positions 5Z, 8Z, 11Z, and 13E, and a stereospecific 15(S)-hydroxyl group critical for bioactivity. The ethanolamide moiety replaces the carboxylic acid group of 15(S)-HETE, enhancing lipophilicity and altering receptor binding kinetics [1] [7]. This modification places it within the broader class of fatty acid ethanolamides (FAEs), which include endocannabinoids like anandamide [5] [7].
Metabolic Synthesis Pathways:
Physicochemical Properties:
Table 1: Structural and Physicochemical Profile of 15(S)-HETE Ethanolamide
Property | Description |
---|---|
Chemical Formula | C₂₂H₃₇NO₃ |
Molecular Weight | 320.47 g/mol |
CAS Registry Number | 91886095 |
Double Bond Geometry | 5Z, 8Z, 11Z, 13E |
Hydroxyl Group Chirality | 15(S) |
Solubility | DMSO, Ethanol, Chloroform; Insoluble in water |
Stability | -20°C storage; sensitive to oxidation |
The discovery of eicosanoid-ethanolamide conjugates emerged from parallel research on eicosanoid and endocannabinoid pathways:
15(S)-HETE ethanolamide exemplifies the expanding class of "eicosanoid-endocannabinoid" hybrids, which modulate inflammatory and metabolic pathways with unique mechanisms:
Functional Significance:
Table 2: Comparative Bioactivity of 15(S)-HETE Ethanolamide and Related Lipid Mediators
Compound | Enzymatic Pathway | Primary Receptors | Key Functions |
---|---|---|---|
15(S)-HETE Ethanolamide | 15-LOX-1 + Amidation | CB1/CB2?, TRPV1? | Anti-inflammatory, lipid droplet retention |
15(S)-HETE | 15-LOX-1 | PPARγ, BLT2 | Monocyte adhesion, vasoconstriction |
Anandamide (AEA) | NAPE-PLD | CB1, CB2, TRPV1 | Analgesia, neuroprotection |
15-oxo-ETE | 15-PGDH oxidation of 15(S)-HETE | Chemoattractant receptors | Monocyte recruitment (pro-atherogenic) |
Lipoxin A₄ | Transcellular LOX metabolism | ALX/FPR2 | Inflammation resolution |
Research Implications:
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0